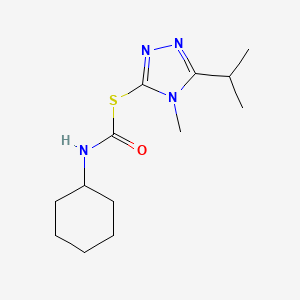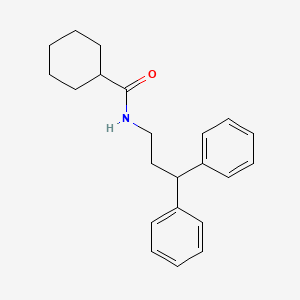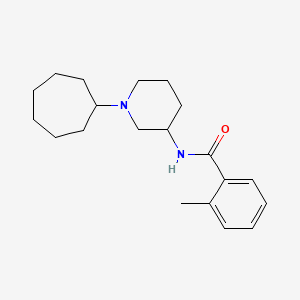
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate, also known as KS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolothiadiazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate is not fully understood. However, it has been proposed that S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate exerts its effects by modulating various signaling pathways involved in inflammation, cancer, and oxidative stress. S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense.
Biochemical and physiological effects:
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit a range of interesting biochemical and physiological effects. Some of the effects of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Inhibition of pro-inflammatory cytokines: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
2. Induction of apoptosis: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
3. Scavenging of free radicals: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has several advantages and limitations for lab experiments. Some of the advantages of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Potent activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit potent activity against various biological targets.
2. Low toxicity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit low toxicity in animal models.
3. Versatility: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate can be used for studying various biological processes such as inflammation, cancer, and oxidative stress.
Some of the limitations of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Limited information: There is limited information available on the pharmacokinetics and pharmacodynamics of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate.
2. Lack of selectivity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit some lack of selectivity towards biological targets.
3. Limited availability: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate is not widely available and can be difficult to synthesize.
将来の方向性
There are several future directions for research on S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate. Some of the future directions are:
1. Pharmacokinetics and pharmacodynamics: Further studies are needed to understand the pharmacokinetics and pharmacodynamics of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate.
2. Selectivity: Further studies are needed to improve the selectivity of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate towards biological targets.
3. Formulation: Further studies are needed to develop formulations of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate that can be used for in vivo studies.
4. Combination therapy: Further studies are needed to explore the potential of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate in combination therapy with other drugs.
Conclusion:
In conclusion, S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate is a valuable tool for studying various biological processes such as inflammation, cancer, and oxidative stress. It exhibits potent activity against various biological targets and has low toxicity in animal models. However, further studies are needed to understand the pharmacokinetics and pharmacodynamics of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate and to improve its selectivity towards biological targets. With further research, S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has the potential to be developed into a valuable therapeutic agent for the treatment of various diseases.
合成法
The synthesis of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate involves the reaction of cyclohexylamine with 4-methyl-5-isopropyl-4H-1,2,4-triazole-3-thiol in the presence of carbon disulfide and sodium hydroxide. This reaction leads to the formation of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate as a white crystalline solid with a melting point of 118-120°C. The purity of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Some of the scientific research applications of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Anti-inflammatory activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit significant anti-inflammatory activity in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of inflammatory cells.
2. Anticancer activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
3. Antioxidant activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit potent antioxidant activity in various in vitro and in vivo models. It has been shown to scavenge free radicals and reduce oxidative stress.
特性
IUPAC Name |
S-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)] N-cyclohexylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-9(2)11-15-16-12(17(11)3)19-13(18)14-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCPFKPWKVBVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C)SC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl] cyclohexylcarbamothioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)

![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)

![[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6057582.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B6057587.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6057595.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6057599.png)
![1-(4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6057615.png)
